molecular formula C19H19NO4 B277634 3-[2-(4-Ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one

3-[2-(4-Ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one

Cat. No. B277634
M. Wt: 325.4 g/mol
InChI Key: OBYWUJPYPDARAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-Ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one is a synthetic compound with potential applications in scientific research. It is a member of the indolinone family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-[2-(4-Ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one is not fully understood, but it is thought to act through multiple pathways. It has been shown to inhibit the activity of various enzymes and transcription factors involved in cancer cell growth and survival. It also modulates the activity of certain neurotransmitters and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-[2-(4-Ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one has been found to have a range of biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits angiogenesis, leading to decreased tumor growth. In the brain, it has been shown to protect against oxidative stress and inflammation, which are implicated in neurodegenerative diseases. It also modulates the activity of certain neurotransmitters and receptors, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[2-(4-Ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one in lab experiments include its relatively simple synthesis method, high purity, and diverse biological activities. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for research on 3-[2-(4-Ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one. Some possible areas of exploration include:
1. Further investigation of its mechanism of action, particularly in the brain.
2. Exploration of its potential as a therapeutic agent for neurodegenerative diseases.
3. Investigation of its potential as a chemotherapeutic agent for cancer.
4. Development of more efficient and cost-effective synthesis methods.
5. Exploration of its potential as a tool for studying the biology of cancer and the brain.
Conclusion:
In conclusion, 3-[2-(4-Ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one is a synthetic compound with potential applications in scientific research. Its diverse biological activities make it a promising candidate for further investigation in the fields of cancer biology and neuroscience. While there are limitations to its use, its relative ease of synthesis and high purity make it a valuable tool for researchers. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 3-[2-(4-Ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one involves the reaction of 4-ethoxyphenylacetic acid with ethyl chloroformate, followed by cyclization with tryptophan methyl ester. The resulting compound is then hydrolyzed to obtain the final product. The synthesis method is relatively straightforward and yields a high purity product.

Scientific Research Applications

3-[2-(4-Ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one has potential applications in scientific research, particularly in the fields of cancer biology and neuroscience. In cancer biology, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neuroscience, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methylindol-2-one

InChI

InChI=1S/C19H19NO4/c1-3-24-14-10-8-13(9-11-14)17(21)12-19(23)15-6-4-5-7-16(15)20(2)18(19)22/h4-11,23H,3,12H2,1-2H3

InChI Key

OBYWUJPYPDARAK-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)C)O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)C)O

Origin of Product

United States

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